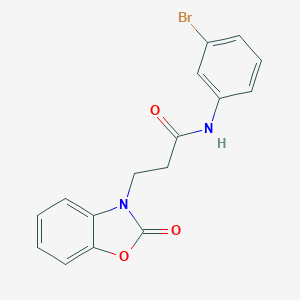
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPO-27 and belongs to the family of benzoxazole derivatives.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can be achieved through a multistep process involving the synthesis of intermediate compounds that can be subsequently converted to the final product.
Starting Materials
3-bromophenylamine, 2-hydroxybenzoyl chloride, propionic anhydride, sodium hydroxide, ethyl acetate, wate
Reaction
Step 1: Synthesis of 2-(3-bromophenyl)benzoxazole, a. Dissolve 3-bromophenylamine in ethyl acetate and add sodium hydroxide solution., b. Add 2-hydroxybenzoyl chloride and stir the mixture at room temperature for 24 hours., c. Filter the precipitate and wash with water and dry., Step 2: Synthesis of 2-(3-bromophenyl)-1,3-benzoxazol-3(2H)-one, a. Dissolve the product of step 1 in propionic anhydride and heat the mixture at 120°C for 4 hours., b. Cool the mixture and add water. Extract the product with ethyl acetate., c. Dry the organic layer and evaporate the solvent., Step 3: Synthesis of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, a. Dissolve the product of step 2 in a mixture of ethanol and water., b. Add propanoyl chloride and triethylamine and stir the mixture at room temperature for 24 hours., c. Filter the precipitate and wash with water and dry.
科学的研究の応用
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPO-27 has shown promising results as an anticancer agent. Studies have shown that BPO-27 induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
BPO-27 has also been studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of fluorescent polymers and as a dopant in organic light-emitting diodes (OLEDs). In addition, BPO-27 has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
作用機序
The mechanism of action of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histone proteins. The removal of acetyl groups leads to the condensation of chromatin and the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
生化学的および生理学的効果
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPO-27 induces apoptosis in cancer cells by inhibiting the activity of HDACs. In addition, BPO-27 has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that BPO-27 has a low toxicity profile and does not cause significant side effects.
実験室実験の利点と制限
One of the main advantages of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its versatility. BPO-27 can be easily synthesized and used as a building block for the synthesis of various compounds. In addition, BPO-27 has a low toxicity profile and does not cause significant side effects.
One of the limitations of BPO-27 is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. In addition, BPO-27 has a short half-life, which can limit its efficacy in certain applications.
将来の方向性
There are several future directions for the research on N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of BPO-27. Another area of research is the development of BPO-27-based fluorescent polymers and OLEDs with improved properties. In addition, BPO-27 can be used as a ligand for the synthesis of new MOFs with improved gas storage and separation properties. Finally, BPO-27 can be further studied for its potential applications in the field of drug delivery.
特性
IUPAC Name |
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZBDOJJJXSKSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

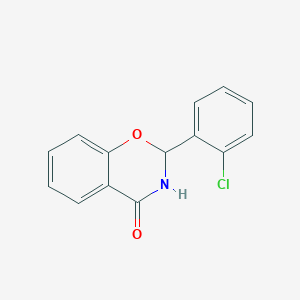
![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)
![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
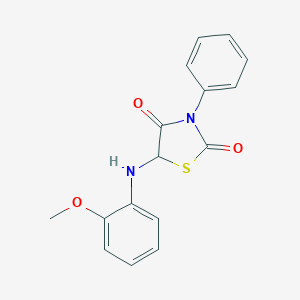
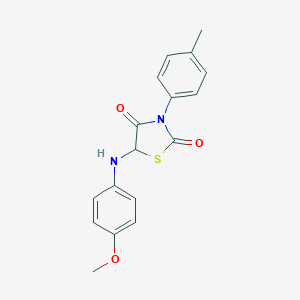

![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)
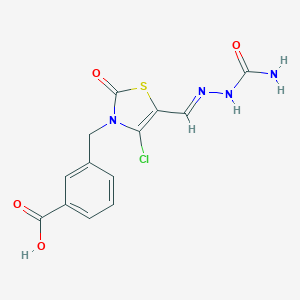
![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)
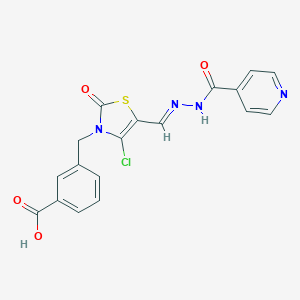
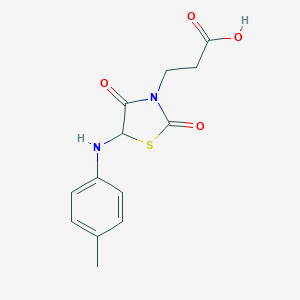
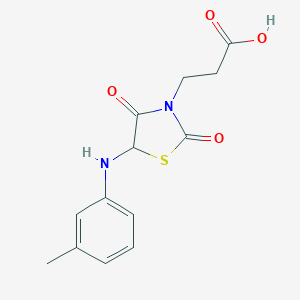
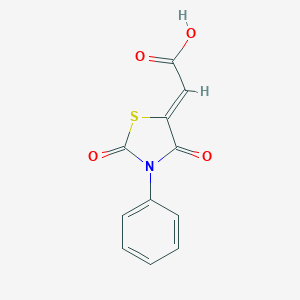
![3-[5-(4-Chloro-phenylamino)-2,4-dioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B353423.png)